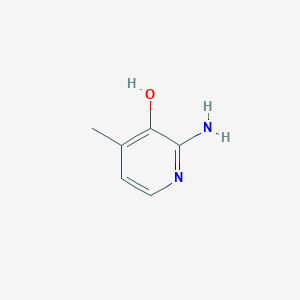

2-Amino-4-methylpyridin-3-ol

Vue d'ensemble

Description

2-Amino-4-methylpyridin-3-ol is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both amino and hydroxyl groups in its structure makes it a versatile building block for the synthesis of more complex molecules.

Mécanisme D'action

Target of Action

The primary target of 2-Amino-4-methylpyridin-3-ol is Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a key cellular signaling molecule, involved in various physiological processes such as vasodilation, neurotransmission, and immune response .

Mode of Action

This compound interacts with NOS by inhibiting its activity . This inhibition prevents the conversion of L-arginine to L-citrulline, a process that produces NO. As a result, the production of NO is reduced, leading to changes in the physiological processes that NO is involved in .

Biochemical Pathways

The inhibition of NOS affects the nitric oxide signaling pathway . NO is a critical regulator of vascular tone and is involved in neurotransmission and immune responses. Therefore, the inhibition of NOS can lead to vasoconstriction, altered neurotransmission, and immune response .

Pharmacokinetics

The compound is freely soluble in dmf and water, which suggests good bioavailability .

Result of Action

The inhibition of NOS by this compound leads to a decrease in the production of NO . This can result in vasoconstriction, altered neurotransmission, and immune response, depending on the specific type of NOS inhibited .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methylpyridin-3-ol can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-methylpyridine with ammonia under high pressure and temperature conditions. Another method includes the reduction of 2-nitro-4-methylpyridine using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound typically involves catalytic hydrogenation of 2-nitro-4-methylpyridine. This process is efficient and yields high purity products. The reaction is carried out in a hydrogenation reactor with palladium on carbon as the catalyst, under controlled temperature and pressure conditions.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-4-methylpyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and amine derivatives, which are valuable intermediates in organic synthesis.

Applications De Recherche Scientifique

The applications of 2-Amino-6-methylpyridin-3-ol, a pyridine derivative with an amino group at the second position, a methyl group at the sixth position, and a hydroxyl group at the third position, span across chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry 2-Amino-6-methylpyridin-3-ol serves as a precursor in the synthesis of various heterocyclic compounds.

- Biology It is used in studies related to enzyme inhibition and protein interactions. Studies have explored the ability of Burkholderia sp. MAK1 to transform pyridin-2-amines . When incubated with pyridin-2-amine, the compound was entirely consumed, leading to a new product, confirmed to be hydroxylated at position 5, based on mass spectrometry analysis .

- Medicine The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

- Industry It is utilized in the production of dyes, pigments, and other industrial chemicals.

Biological Activities

2-Amino-6-methylpyridin-3-ol exhibits several notable biological activities:

- Antimicrobial Activity Preliminary studies suggest that this compound and its derivatives possess antimicrobial properties, which may be beneficial in developing new antibiotics.

- Antitumor Activity Research indicates that certain derivatives have shown promising results in inhibiting tumor cell growth. For example, derivatives with hydroxyl groups have demonstrated lower IC50 values against cancer cell lines such as HeLa and MDA-MB-231.

- Anti-inflammatory Properties The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

Data Tables

Antiproliferative Activity Against Cancer Cell Lines

| Compound Derivative | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 0.058 |

| Hydroxyl derivative | MDA-MB-231 | 0.0046 |

| Methyl derivative | A549 | 4.04 |

| Cl-substituted derivative | HepG2 | 5.84 |

Enzyme Inhibition Potency

| Enzyme Target | Compound Derivative | Inhibition (%) |

|---|---|---|

| Met Kinase | This compound | 70% |

| Protein Kinase A | Hydroxyl derivative | 65% |

| Cyclooxygenase | Methyl derivative | 50% |

Case Studies

- Anticancer Research A study focusing on the antiproliferative effects of pyridine derivatives found that modifications to the hydroxyl group significantly enhanced activity against breast cancer cell lines. The study concluded that compounds with multiple hydroxyl groups exhibited superior efficacy due to increased hydrogen bonding interactions with cellular targets.

- Metabolic Pathway Modulation Research indicated that this compound could serve as a co-factor in enzymatic reactions related to amino acid metabolism, highlighting its potential role in metabolic disorders and therapeutic applications in diabetes management.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-3-methylpyridine

- 2-Amino-4-methylpyridine

- 2-Amino-5-methylpyridine

Uniqueness

2-Amino-4-methylpyridin-3-ol is unique due to the presence of both amino and hydroxyl groups at specific positions on the pyridine ring. This structural feature enhances its reactivity and allows for the formation of diverse chemical derivatives. Compared to its analogs, it offers a broader range of applications in synthesis and research.

Activité Biologique

2-Amino-4-methylpyridin-3-ol, with a molecular formula of CHNO, is an organic compound recognized for its diverse biological activities. This compound features a pyridine ring with an amino group at the 2-position, a methyl group at the 4-position, and a hydroxyl group at the 3-position. Its unique structure contributes to its potential applications in pharmaceuticals, particularly in the fields of antimicrobial and anti-inflammatory research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied as an inhibitor of inducible nitric oxide synthase (iNOS), which plays a crucial role in various inflammatory processes and cardiovascular diseases. The compound's ability to inhibit iNOS suggests potential therapeutic applications in treating conditions linked to excessive nitric oxide production, such as sepsis and chronic inflammatory diseases.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vitro studies have demonstrated that it can decrease the production of pro-inflammatory cytokines, which are critical mediators in the inflammatory response. This activity positions this compound as a candidate for developing new anti-inflammatory drugs.

Antiproliferative Activity

A study on the antiproliferative effects of pyridine derivatives highlighted that this compound exhibits notable activity against various cancer cell lines. The compound's structure allows it to interact effectively with cellular components, leading to inhibition of cell growth. For instance, it has been tested against HepG2 and MDA-MB-231 cell lines, showing promising IC values indicating its potential as an anticancer agent .

Structure-Activity Relationship

The biological activity of this compound can be attributed to its functional groups:

| Functional Group | Effect on Activity |

|---|---|

| Amino Group | Enhances interaction with biological targets |

| Hydroxyl Group | Increases solubility and bioavailability |

| Methyl Group | Modulates lipophilicity and cellular uptake |

The presence of both amino and hydroxyl groups enhances its reactivity and biological activity compared to structurally similar compounds .

Coordination Complexes

Studies have explored the interaction of this compound with metal ions, leading to the formation of coordination complexes. These complexes have been characterized using spectroscopic methods, revealing insights into their structural properties and potential biological activities. For example, coordination with copper ions was noted to enhance luminescent properties and moderate biological activity against certain pathogens.

In Vivo Studies

In vivo studies further support the compound's therapeutic potential. Animal models treated with this compound showed reduced inflammation markers and improved recovery rates from induced inflammatory conditions. These findings underscore the need for further pharmacological studies to evaluate its efficacy and safety profiles in clinical settings .

Propriétés

IUPAC Name |

2-amino-4-methylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPKKONTRPTYRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309608 | |

| Record name | 2-Amino-4-methyl-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20348-18-9 | |

| Record name | 2-Amino-4-methyl-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20348-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-methyl-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.